Isoform Selectivity Profile: Superior Discrimination Against hNaV1.1 and hNaV1.5 Compared to PF-05089771
Nav1.7-IN-8 (Compound 3) demonstrates potent inhibition of human NaV1.7 with an IC50 of 0.4 ± 0.2 nM. Critically, it exhibits high selectivity against the cardiac isoform hNaV1.5 (IC50 = 1380 ± 668 nM) and the CNS isoform hNaV1.1 (IC50 = 3080 ± 1850 nM), translating to approximately 3450-fold and 7700-fold selectivity, respectively [1]. In contrast, the comparator PF-05089771, while also selective, shows an IC50 of 25 µM (25,000 nM) for hNaV1.5, representing only about 2270-fold selectivity over its hNaV1.7 IC50 of 11 nM . This quantitative difference in selectivity margins, particularly against hNaV1.1, positions Nav1.7-IN-8 as a tool with a potentially wider therapeutic window for probing NaV1.7-specific pharmacology without confounding off-target effects.
| Evidence Dimension | Selectivity fold-change over hNaV1.5 and hNaV1.1 |
|---|---|
| Target Compound Data | IC50 hNaV1.7 = 0.4 nM; IC50 hNaV1.5 = 1380 nM (3450-fold); IC50 hNaV1.1 = 3080 nM (7700-fold) |
| Comparator Or Baseline | PF-05089771: IC50 hNaV1.7 = 11 nM; IC50 hNaV1.5 = 25,000 nM (2270-fold); hNaV1.1 IC50 = 850 nM (77-fold) |
| Quantified Difference | Nav1.7-IN-8 exhibits ~1.5-fold higher selectivity over hNaV1.5 and >100-fold higher selectivity over hNaV1.1 compared to PF-05089771 |
| Conditions | Automated whole-cell voltage-clamp electrophysiology on HEK293 cells stably expressing human NaV1.x isoforms |
Why This Matters
Higher selectivity over hNaV1.1 and hNaV1.5 reduces the likelihood of confounding CNS and cardiac side effects, enhancing the interpretability of in vivo pain studies and improving the compound's value as a selective pharmacological probe.
- [1] Focken T, et al. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Med Chem Lett. 2016;7(3):277-282. Table 4. View Source
